![molecular formula C11H11F B2382263 1-Fluoro-3-phenylbicyclo[1.1.1]pentane CAS No. 146038-61-1](/img/structure/B2382263.png)
1-Fluoro-3-phenylbicyclo[1.1.1]pentane
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Overview
Description
1-Fluoro-3-phenylbicyclo[1.1.1]pentane is a compound that has been studied for over 20 years . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Synthesis Analysis
The synthesis of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane has been a challenging task. A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . This approach is operationally simple and can deliver nonsymmetrical 1,3-di-, 1,2,3-tri-, and 1,2,2,3-tetrasubstituted BCP products containing versatile functional handles for downstream derivatisation .Molecular Structure Analysis
The molecular formula of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane is C11H11F . Its average mass is 162.203 Da and its monoisotopic mass is 162.084473 Da .Physical And Chemical Properties Analysis
The physicochemical properties of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane have been studied . Incorporation of a fluorine atom into the bicyclo[1.1.1]pentane slightly decreased lipophilicity .Scientific Research Applications
Medicinal Chemistry
1-Fluoro-3-phenylbicyclo[1.1.1]pentane has garnered significant interest in medicinal chemistry due to its unique structural features. Researchers have explored its potential as a bioisostere, aiming to enhance drug properties. Notably, the core structure of F-BCP was incorporated into the anti-inflammatory drug Flurbiprofen , replacing the fluorophenyl ring . This substitution strategy can lead to improved pharmacokinetics, bioavailability, and target binding.
Supramolecular Chemistry
Bicyclo[1.1.1]pentanes (BCPs) have become popular building blocks in supramolecular chemistry. The rigid BCP skeleton provides a versatile platform for designing host-guest systems, molecular cages, and self-assembled structures. Researchers have explored F-BCPs in host-guest interactions, crystal engineering, and molecular recognition .
Synthetic Methodology
The synthesis of F-BCPs presents both challenges and opportunities. A practical and scalable approach has been developed, but certain substrates without phenyl substituents may not react effectively with fluorinating agents . Researchers continue to explore novel synthetic routes to access F-BCPs efficiently.
Bioisosteres
F-BCPs serve as valuable bioisosteres, mimicking the phenyl ring in drug molecules. By replacing the phenyl moiety with the BCP scaffold, researchers aim to optimize drug properties while maintaining similar binding interactions. This approach has implications for drug design and optimization .
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound has been incorporated into the structure of the anti-inflammatory drug flurbiprofen in place of the fluorophenyl ring . This suggests that it may interact with similar targets as Flurbiprofen, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
properties
IUPAC Name |
1-fluoro-3-phenylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBPOTSEYGBZNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-phenylbicyclo[1.1.1]pentane |
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